REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7]2[C:8]([F:15])=[CH:9][C:10]([N+:12]([O-])=O)=[CH:11][C:6]=2[O:5][C:4]1=[O:16])[CH3:2].[Cl-].[NH4+]>C(O)C.O.[Fe]>[NH2:12][C:10]1[CH:9]=[C:8]([F:15])[C:7]2[N:3]([CH2:1][CH3:2])[C:4](=[O:16])[O:5][C:6]=2[CH:11]=1 |f:1.2|
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Name
|
|
Quantity
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1.05 g
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Type
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reactant
|
Smiles
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C(C)N1C(OC2=C1C(=CC(=C2)[N+](=O)[O-])F)=O
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Name
|
|
Quantity
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2.62 g
|
Type
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reactant
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Smiles
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[Cl-].[NH4+]
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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O
|
Name
|
|
Quantity
|
1.09 g
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Type
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catalyst
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Smiles
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[Fe]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
NC1=CC2=C(N(C(O2)=O)CC)C(=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |